molecular formula C16H20N2O4 B14329790 3,4,5,6-Tetraethoxybenzene-1,2-dicarbonitrile CAS No. 105528-48-1

3,4,5,6-Tetraethoxybenzene-1,2-dicarbonitrile

Cat. No.: B14329790
CAS No.: 105528-48-1
M. Wt: 304.34 g/mol
InChI Key: ZOGJCGXYHXPNCZ-UHFFFAOYSA-N
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Description

3,4,5,6-Tetraethoxybenzene-1,2-dicarbonitrile: is an organic compound characterized by the presence of four ethoxy groups and two nitrile groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetraethoxybenzene-1,2-dicarbonitrile typically involves the ethoxylation of benzene-1,2-dicarbonitrile. The reaction conditions often include the use of ethyl iodide and a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete ethoxylation.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: 3,4,5,6-Tetraethoxybenzene-1,2-dicarbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetraethoxybenzene-1,2-dicarbonitrile depends on its chemical reactivity. The ethoxy groups can participate in various chemical reactions, while the nitrile groups can act as electrophilic centers. These functional groups enable the compound to interact with different molecular targets and pathways, leading to its diverse applications.

Comparison with Similar Compounds

  • 3,4,5,6-Tetrachlorobenzene-1,2-dicarbonitrile
  • 3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile

Comparison: 3,4,5,6-Tetraethoxybenzene-1,2-dicarbonitrile is unique due to the presence of ethoxy groups, which impart different chemical properties compared to chloro or methoxy groups. The ethoxy groups make the compound more hydrophobic and can influence its reactivity and solubility in organic solvents.

Properties

CAS No.

105528-48-1

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

3,4,5,6-tetraethoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H20N2O4/c1-5-19-13-11(9-17)12(10-18)14(20-6-2)16(22-8-4)15(13)21-7-3/h5-8H2,1-4H3

InChI Key

ZOGJCGXYHXPNCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C(=C1C#N)C#N)OCC)OCC)OCC

Origin of Product

United States

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